1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1242339-08-7
VCID: VC0059377
InChI: InChI=1S/C7H11N3.ClH/c1-3-9-10(5-1)7-2-4-8-6-7;/h1,3,5,7-8H,2,4,6H2;1H
SMILES: C1CNCC1N2C=CC=N2.Cl.Cl
Molecular Formula: C7H12ClN3
Molecular Weight: 173.64 g/mol

1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

CAS No.: 1242339-08-7

Cat. No.: VC0059377

Molecular Formula: C7H12ClN3

Molecular Weight: 173.64 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride - 1242339-08-7

Specification

CAS No. 1242339-08-7
Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
IUPAC Name 1-pyrrolidin-3-ylpyrazole;hydrochloride
Standard InChI InChI=1S/C7H11N3.ClH/c1-3-9-10(5-1)7-2-4-8-6-7;/h1,3,5,7-8H,2,4,6H2;1H
Standard InChI Key NTSWFLOEQVDSJQ-UHFFFAOYSA-N
SMILES C1CNCC1N2C=CC=N2.Cl.Cl
Canonical SMILES C1CNCC1N2C=CC=N2.Cl

Introduction

Chemical Identity and Structure

Basic Information and Nomenclature

1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a synthetic organic compound with the molecular formula C7H13Cl2N3. The compound consists of a pyrazole ring connected to a pyrrolidine ring at the 3-position of the pyrrolidine, with two hydrochloride groups forming the salt. This configuration creates a unique chemical entity with specific structural and functional properties that distinguish it from other pyrazole derivatives. The compound is registered with CAS number 1242339-08-7 and has been documented in chemical databases since at least 2011, with the most recent updates to its information occurring in early 2025 .

Structural Characteristics and Isomerism

The fundamental structure of 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride features a pyrazole heterocycle (a five-membered ring containing two adjacent nitrogen atoms) connected to a pyrrolidine ring (a five-membered saturated heterocycle containing one nitrogen atom). The connection point at the 3-position of pyrrolidine creates a specific spatial arrangement that influences the compound's chemical reactivity and potential biological interactions. The presence of two hydrochloride groups significantly affects the compound's solubility profile, typically enhancing water solubility compared to the free base form while potentially reducing solubility in less polar solvents .

Structural Identifiers and Representations

The compound can be identified using various chemical notation systems, which are essential for database searching and structure verification:

Table 1: Structural Identifiers for 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

Identifier TypeValue
IUPAC Name1-pyrrolidin-3-ylpyrazole;dihydrochloride
InChIInChI=1S/C7H11N3.2ClH/c1-3-9-10(5-1)7-2-4-8-6-7;;/h1,3,5,7-8H,2,4,6H2;2*1H
InChIKeyPZKMEMAZEUPNEB-UHFFFAOYSA-N
SMILESC1CNCC1N2C=CC=N2.Cl.Cl
Molecular FormulaC7H13Cl2N3

These identifiers were computed using standardized chemical informatics tools including InChI 1.07.0, PubChem 2.2, and OEChem 2.3.0 .

Physical and Chemical Properties

Basic Physicochemical Properties

Understanding the physical and chemical properties of 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is essential for its application in research and potential development in pharmaceutical contexts. These properties influence its behavior in various environments and its interactions with biological systems.

Table 2: Physical and Chemical Properties of 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

PropertyValueReference
Molecular Weight210.10 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass209.0486528 Da
Monoisotopic Mass209.0486528 Da
Hazard ClassificationIrritant

The moderate molecular weight of this compound (210.10 g/mol) suggests reasonable cell permeability, an important consideration for potential pharmaceutical applications. The hydrogen bond donor and acceptor counts indicate the compound's capacity to form specific intermolecular interactions, which can be critical for binding to biological targets and influencing solubility characteristics .

Synthesis and Preparation

Related Synthetic Methodologies

Research on related pyrazole compounds suggests several potential synthetic routes that could be adapted for the preparation of 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. These include:

  • Iron-catalyzed regioselective synthesis involving diarylhydrazones and vicinal diols, which offers control over substitution patterns

  • Ruthenium(II)-catalyzed intramolecular oxidative CN coupling methods, which demonstrate excellent functional group tolerance

  • Microwave-activated synthesis from tosylhydrazones under solvent-free conditions, which provides environmentally friendly alternatives

  • One-pot synthesis approaches using β-formyl enamides with hydroxylamine hydrochloride, which simplify production processes

These methodologies could potentially be modified to accommodate the specific structural requirements of 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride.

Biological and Pharmacological Properties

ActivityDescriptionSupporting Evidence
Anti-inflammatoryInhibition of inflammatory mediators and pathwaysMany pyrazole derivatives have demonstrated anti-inflammatory effects through various mechanisms, including COX inhibition
AntimicrobialActivity against bacteria and fungiPyrazole compounds have shown effectiveness against organisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans
AntiviralInhibition of viral replication mechanismsRelated compounds may inhibit enzymes like human dihydroorotate dehydrogenase (DHODH), which is crucial for viral replication
AntiproliferativePotential anticancer activitiesCertain pyrazole derivatives have exhibited antiproliferative activity against specific cell lines

The presence of the pyrrolidine moiety in 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride may confer additional pharmacological properties, as pyrrolidine-containing compounds often exhibit enhanced bioavailability and CNS penetration compared to their non-cyclic counterparts.

Structure-Activity Relationships

  • The pyrrolidine ring introduces a basic nitrogen that can participate in hydrogen bonding with biological targets

  • The 3-position connection between the rings creates a specific spatial arrangement that may affect receptor interactions

  • The dihydrochloride salt form influences solubility and pharmacokinetic properties

  • The unsubstituted pyrazole ring provides potential sites for metabolic modification

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